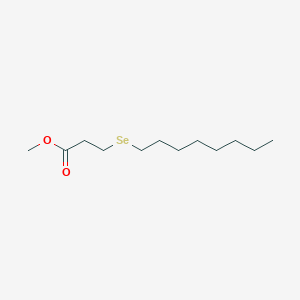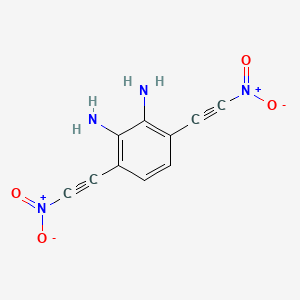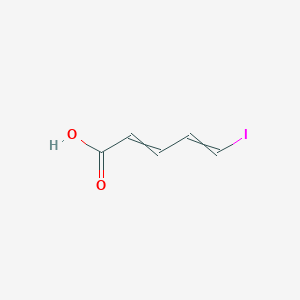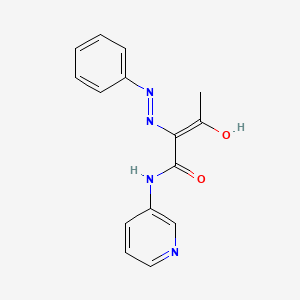
Piperidine, 1,1'-diselenobis[2,2,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-]: is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of selenium atoms, which are known for their unique chemical properties. The compound is often used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] typically involves the reaction of 2,2,6,6-tetramethylpiperidine with selenium reagents. One common method includes the use of diselenides in the presence of a base to facilitate the formation of the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Substituted piperidines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds. It is also used in the study of reaction mechanisms involving selenium.
Biology: In biological research, the compound is used to study the role of selenium in biological systems. It is also used in the development of selenium-based drugs and supplements.
Medicine: The compound has potential applications in medicine, particularly in the development of selenium-based therapeutics. Selenium is known for its antioxidant properties, and compounds containing selenium are being explored for their potential health benefits.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of catalysts for various chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] involves the interaction of selenium atoms with various molecular targets. Selenium can form bonds with sulfur and nitrogen atoms, which can affect the activity of enzymes and other proteins. The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: A related compound without selenium atoms, used as a hindered base in organic synthesis.
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl): A stable free radical used as an oxidizing agent in organic synthesis.
Piperidine: A simpler structure without the tetramethyl groups or selenium atoms, widely used in organic synthesis and pharmaceuticals.
Uniqueness: Piperidine, 1,1’-diselenobis[2,2,6,6-tetramethyl-] is unique due to the presence of selenium atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific applications where selenium’s properties are advantageous, such as in the development of selenium-based drugs and materials.
Eigenschaften
CAS-Nummer |
158431-84-6 |
|---|---|
Molekularformel |
C18H36N2Se2 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
2,2,6,6-tetramethyl-1-[(2,2,6,6-tetramethylpiperidin-1-yl)diselanyl]piperidine |
InChI |
InChI=1S/C18H36N2Se2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
InChI-Schlüssel |
BKNYHQHILBMVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1[Se][Se]N2C(CCCC2(C)C)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


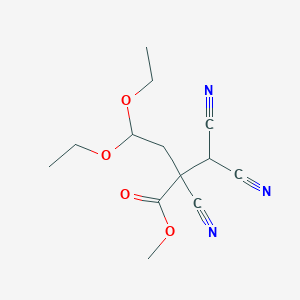


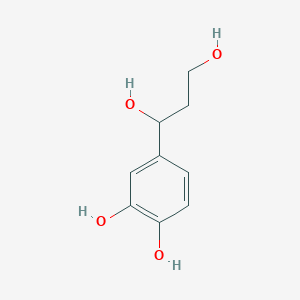

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
